Redox Potential Modulation: Alkyl Spacer Effect vs. Directly Conjugated Ferrocene Carboxylic Acid
The formal reduction potential (E°') for the FeII/III redox couple of 4-ferrocenyl-4-oxobutyric acid (FcCO(CH2)2CO2H) is distinct from that of ferrocenecarboxylic acid (FcCO2H). The -CH2-CH2- spacer in 4-ferrocenyl-4-oxobutyric acid electronically isolates the electron-withdrawing carbonyl group from the ferrocene core, reducing its direct influence on the iron center compared to the directly attached carbonyl in FcCO2H [1]. The reported half-wave potential (E1/2) for this compound in acetonitrile is 0.42 V vs. SCE [2], which is significantly more positive than ferrocene (0.33 V) but differs from the E1/2 of 0.34 V reported for the directly conjugated ferrocenoic acid analog [2]. This shift of +80 mV provides a quantifiable basis for selection.
| Evidence Dimension | Half-wave oxidation potential (E1/2) vs. SCE in acetonitrile |
|---|---|
| Target Compound Data | 0.42 V |
| Comparator Or Baseline | Ferrocenecarboxylic acid (FcCO2H): 0.34 V |
| Quantified Difference | +0.08 V (80 mV more positive) |
| Conditions | Cyclic voltammetry in acetonitrile with 0.1 M [N(n-Bu)4]ClO4 as supporting electrolyte at a Pt electrode [2]. |
Why This Matters
This difference in redox potential is critical for tuning the operating voltage of electrochemical sensors, catalysts, and redox-switchable molecules, making this compound the preferred choice when a potential between ferrocene and directly conjugated ferrocene acids is required.
- [1] Swarts, P. J., & Conradie, J. (2020). Solvent and substituent effect on electrochemistry of ferrocenylcarboxylic acids. Journal of Electroanalytical Chemistry, 866, 114164. View Source
- [2] Blom, N. F., Neuse, E. W., & Thomas, H. G. (1987). Electrochemical characterization of some ferrocenylcarboxylic acids. Transition Metal Chemistry, 12, 301–306. View Source
